molecular formula C10H11N4Na4O13P3 B12865642 Sodium ((2R,3S,5R)-3-hydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl triphosphate

Sodium ((2R,3S,5R)-3-hydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl triphosphate

Cat. No.: B12865642
M. Wt: 580.09 g/mol
InChI Key: RUOULBIIYCCROC-YYWCTZDQSA-J
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Description

Sodium ((2R,3S,5R)-3-hydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl triphosphate is a complex organic compound that belongs to the class of nucleotides. It is a derivative of adenosine triphosphate (ATP), which plays a crucial role in cellular energy transfer. This compound is significant in various biochemical processes and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium ((2R,3S,5R)-3-hydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl triphosphate involves multiple steps. The process typically starts with the preparation of the nucleoside, followed by phosphorylation to introduce the triphosphate group. The reaction conditions often require the use of protective groups to prevent unwanted side reactions and the use of specific reagents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and efficiency. The process includes rigorous purification steps such as chromatography to isolate the desired product. Quality control measures are implemented to ensure the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

Sodium ((2R,3S,5R)-3-hydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl triphosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the purine ring or the triphosphate group.

    Substitution: Substitution reactions can occur at the hydroxyl groups or the purine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphorylated derivatives, while substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

Sodium ((2R,3S,5R)-3-hydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl triphosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in synthetic chemistry to study reaction mechanisms and pathways.

    Biology: Plays a role in studying cellular processes, particularly those involving energy transfer and signal transduction.

    Medicine: Investigated for its potential therapeutic applications, including its role in metabolic disorders and as a potential drug target.

    Industry: Utilized in the production of biochemical assays and diagnostic tools.

Mechanism of Action

The mechanism of action of Sodium ((2R,3S,5R)-3-hydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl triphosphate involves its interaction with various enzymes and proteins within the cell. It acts as a substrate for kinases and other enzymes involved in phosphorylation processes. The compound’s molecular targets include ATP-binding proteins and enzymes that regulate cellular energy metabolism. The pathways involved are crucial for maintaining cellular homeostasis and energy balance.

Comparison with Similar Compounds

Similar Compounds

    Adenosine Triphosphate (ATP): The parent compound, essential for cellular energy transfer.

    Guanosine Triphosphate (GTP): Another nucleotide involved in energy transfer and signal transduction.

    Cytidine Triphosphate (CTP): Plays a role in lipid metabolism and RNA synthesis.

    Uridine Triphosphate (UTP): Involved in carbohydrate metabolism and glycogen synthesis.

Uniqueness

Sodium ((2R,3S,5R)-3-hydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl triphosphate is unique due to its specific structure and the presence of the sodium ion, which can influence its reactivity and interaction with biological molecules. Its distinct properties make it valuable for specific research applications, particularly in studying the effects of phosphorylation and energy transfer in cells.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

Sodium ((2R,3S,5R)-3-hydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl triphosphate (commonly referred to as Sodium HTP) is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article delves into the biological mechanisms, applications, and research findings associated with this compound.

Structural Overview

Sodium HTP is characterized by its triphosphate group attached to a modified purine base within a tetrahydrofuran ring. The stereochemistry of the molecule is crucial for its biological interactions. The presence of the sodium ion enhances solubility and reactivity in physiological conditions.

Property Details
Molecular Formula C₁₀H₁₁N₄NaO₇P₃
Molecular Weight 376.17 g/mol
CAS Number 14999-52-1
Purity Specifications Typically >95%

Sodium HTP functions primarily as a substrate for various kinases and enzymes involved in phosphorylation processes. Its mechanism includes:

  • Energy Transfer : Acts similarly to ATP in cellular energy metabolism.
  • Signal Transduction : Involved in pathways that regulate cell signaling and metabolic processes.
  • Nucleotide Metabolism : Influences the synthesis and degradation of nucleotides, impacting DNA and RNA synthesis.

The compound's interaction with ATP-binding proteins is critical for maintaining cellular homeostasis and energy balance.

Biological Activity

Research indicates that Sodium HTP has multiple biological activities:

  • Antiviral Properties : Preliminary studies suggest it may inhibit viral replication by interfering with nucleotide metabolism.
  • Anticancer Effects : Investigations into its role in apoptosis and cell proliferation pathways show promise as a potential anticancer agent.
  • Metabolic Regulation : It may play a role in regulating metabolic disorders by modulating energy pathways.

Case Studies

  • Antiviral Research :
    • A study demonstrated that Sodium HTP exhibited inhibitory effects on RNA viruses by disrupting their replication cycles through competitive inhibition of nucleotide incorporation into viral RNA .
  • Cancer Cell Studies :
    • In vitro studies showed that Sodium HTP induced apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
  • Metabolic Pathway Analysis :
    • Research highlighted its role in enhancing glucose uptake in muscle cells, indicating potential applications for treating insulin resistance and type 2 diabetes .

Comparison with Similar Compounds

To better understand the uniqueness of Sodium HTP, it is beneficial to compare it with structurally similar compounds:

Compound Name Structure Features Unique Biological Activity
Adenosine Triphosphate (ATP)Contains ribose sugar and three phosphatesCentral role in energy transfer
Guanosine Monophosphate (GMP)Involved in signaling pathwaysKey player in RNA synthesis
Cytidine Triphosphate (CTP)Contains ribose sugar and three phosphatesVital for lipid biosynthesis

Sodium HTP stands out due to its specific stereochemistry and functional groups that enhance its biological activity compared to other nucleotides.

Properties

Molecular Formula

C10H11N4Na4O13P3

Molecular Weight

580.09 g/mol

IUPAC Name

tetrasodium;[[[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H15N4O13P3.4Na/c15-5-1-7(14-4-13-8-9(14)11-3-12-10(8)16)25-6(5)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h3-7,15H,1-2H2,(H,20,21)(H,22,23)(H,11,12,16)(H2,17,18,19);;;;/q;4*+1/p-4/t5-,6+,7+;;;;/m0..../s1

InChI Key

RUOULBIIYCCROC-YYWCTZDQSA-J

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CNC3=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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